Marbofloxacin Impurity D

Description

Significance of Impurity Control in Pharmaceutical Sciences

The meticulous control of impurities is a cornerstone of modern pharmaceutical science. globalpharmatek.com The presence of unintended chemical entities can diminish the therapeutic potency of a drug, introduce toxic side effects, or catalyze degradation reactions that compromise the product's stability and shelf life. google.com Therefore, the identification, quantification, and control of impurities are critical aspects of drug development and manufacturing. globalresearchonline.net This process, known as impurity profiling, is not only a regulatory requirement but also a fundamental practice for safeguarding public health. globalpharmatek.com

The quality of starting materials, reagents, and solvents, as well as the specific conditions of chemical reactions and purification processes, all influence the impurity profile of an API. Even slight modifications in the manufacturing process can lead to the formation of new or altered levels of impurities, necessitating continuous and rigorous analytical monitoring.

Overview of Impurities in Fluoroquinolone Active Pharmaceutical Ingredients

Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are widely used in both human and veterinary medicine. daicelpharmastandards.com Marbofloxacin (B1676072) is a third-generation fluoroquinolone antibiotic. daicelpharmastandards.com Like other synthetically produced APIs, fluoroquinolones are susceptible to the formation of various impurities during their manufacturing process. These can include starting materials, intermediates, by-products of unintended reactions, and degradation products. drreddys.com

Definition and Scope of Marbofloxacin Impurity D Research

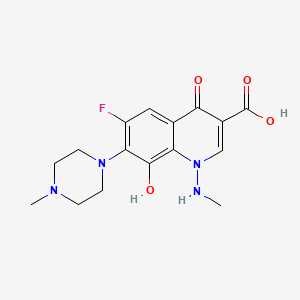

This compound is a specific chemical entity recognized as a process-related impurity of Marbofloxacin. It is chemically identified as 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. pharmaffiliates.comchemicea.comcleanchemlab.com This compound is also available in its hydrochloride salt form, Marbofloxacin EP Impurity D Hydrochloride.

Research on this compound primarily focuses on its role as a reference standard in analytical testing. It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of Marbofloxacin formulations. cleanchemlab.comsielc.comakjournals.com By accurately detecting and quantifying the presence of Impurity D, pharmaceutical manufacturers can maintain strict quality control and comply with regulatory standards. cleanchemlab.com

The synthesis and characterization of this compound are essential for its availability as a reference material. daicelpharmastandards.com Detailed characterization data, often accompanying the reference standard, supports its use in Abbreviated New Drug Applications (ANDAs) and during the commercial production of Marbofloxacin. cleanchemlab.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 117380-92-4 (Base) |

| Molecular Formula | C₁₆H₁₉FN₄O₄ |

| Molecular Weight | 350.34 g/mol |

| Appearance | Pale green solid |

This table is based on data from multiple sources. daicelpharmastandards.compharmaffiliates.comsynzeal.com

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYGCZMOFJQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Mechanisms of Marbofloxacin Impurity D

Investigation of Synthetic Route Intermediates and Side Reactions

The synthesis of Marbofloxacin (B1676072) involves several key chemical transformations. One common route starts with 2,3,4,5-tetrafluorobenzoic acid. google.comgoogle.com The intricate series of reactions to build the final tricyclic structure of Marbofloxacin provides multiple opportunities for the formation of byproducts. Dimeric impurities, for instance, can form at various stages where the piperazine (B1678402) group is present. google.com

The formation of Marbofloxacin Impurity D is linked to the specific reagents and intermediates used. For example, processes involving the introduction of the hydroxyl group via reaction with an alkali metal hydroxide (B78521) can lead to the generation of various impurities if not carefully controlled. google.comgoogle.com Side reactions, such as incomplete reactions or the reaction of intermediates with other molecules in the reaction mixture, are a primary source of such impurities.

Investigation of Synthetic Route Intermediates and Side Reactions

Influence of Reaction Conditions on Impurity Profile

The conditions under which the synthesis of Marbofloxacin is carried out play a pivotal role in determining the impurity profile of the final product. Factors such as temperature, reaction time, and the ratio of reactants can significantly influence the types and quantities of impurities formed.

For instance, a patented process highlights that the reaction temperature for certain steps should be maintained between 60°C and 120°C for 1 to 20 hours. google.com Deviations from these optimized conditions can lead to an increase in the formation of unwanted byproducts. The purification process is also critical for removing impurities, and methods have been developed to specifically target and remove dimeric impurities that can precipitate during manufacturing and storage. google.com

Structural Elucidation and Comprehensive Characterization of Marbofloxacin Impurity D

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of Marbofloxacin (B1676072) Impurity D is achieved through a combination of sophisticated analytical methods. High-performance liquid chromatography (HPLC) is often employed for the initial detection and separation of the impurity. daicelpharmastandards.comgoogle.com Following separation, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used for complete structural elucidation. daicelpharmastandards.comnih.gov

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Marbofloxacin Impurity D, both ¹H and ¹³C NMR are crucial for unambiguous structural assignment. daicelpharmastandards.com

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule. The spectrum of this compound would be expected to show distinct signals corresponding to the protons on the quinolone core, the methylamino group, and the 4-methylpiperazine moiety. Key expected signals include a singlet for the C2-proton, a doublet for the C5-proton due to coupling with the adjacent fluorine atom, and various signals for the piperazine (B1678402) and methyl groups.

Comprehensive characterization reports, such as a Certificate of Analysis (CoA), provide detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J). daicelpharmastandards.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Hypothetical) |

|---|---|---|---|

| ~8.50 | s | 1H | H-2 |

| ~7.80 | d | 1H | H-5 |

| ~4.00 | q | 1H | N-H (methylamino) |

| ~3.40 | t | 4H | Piperazine protons |

| ~3.10 | d | 3H | N-CH₃ (methylamino) |

| ~2.80 | t | 4H | Piperazine protons |

| ~2.50 | s | 3H | N-CH₃ (piperazine) |

| ~14.0 | s (broad) | 1H | COOH |

| ~10.0 | s (broad) | 1H | OH |

Note: This table is illustrative. Actual chemical shifts and coupling constants are determined experimentally and provided in a formal Certificate of Analysis.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound will display a specific number of signals corresponding to each unique carbon atom in the structure.

To aid in the assignment of these signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often performed. daicelpharmastandards.com DEPT helps to distinguish between quaternary carbons, methine (CH) groups, methylene (B1212753) (CH₂) groups, and methyl (CH₃) groups. This information is vital for correctly assigning the resonances of the quinolone ring, the carboxylic acid, and the piperazine substituent. A complete characterization report for this compound includes detailed ¹³C NMR data. daicelpharmastandards.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | DEPT | Assignment (Hypothetical) |

|---|---|---|

| ~177.0 | C | C-4 (C=O) |

| ~166.0 | C | C-3' (COOH) |

| ~155.0 | C (d, ¹JCF) | C-6 |

| ~145.0 | C | C-7 |

| ~140.0 | C | C-8a |

| ~138.0 | C | C-8 |

| ~125.0 | C | C-4a |

| ~115.0 | CH (d, ²JCF) | C-5 |

| ~108.0 | CH | C-2 |

| ~55.0 | CH₂ | Piperazine |

| ~48.0 | CH₂ | Piperazine |

| ~45.0 | CH₃ | N-CH₃ (piperazine) |

| ~35.0 | CH₃ | N-CH₃ (methylamino) |

Note: This table is illustrative. Actual chemical shifts are determined experimentally. The coupling of carbon signals with fluorine (JCF) is a key diagnostic feature.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.govnih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Analysis of these fragments helps to confirm the connectivity of the molecule. Common fragmentation pathways for fluoroquinolones include the loss of a water molecule (H₂O), carbon dioxide (CO₂) from the carboxylic acid group, and various cleavages of the piperazine ring. The specific fragmentation pattern serves as a fingerprint to confirm the identity of the impurity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. acs.org For this compound, HRMS is used to confirm its molecular formula of C₁₆H₁₉FN₄O₄. pharmaffiliates.comsmolecule.com The measured mass must match the theoretical mass within a very narrow tolerance (typically <5 ppm), providing definitive evidence for the elemental composition and corroborating the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉FN₄O₄ daicelpharmastandards.commolcore.com |

| Theoretical Mass (Monoisotopic) | 350.1390 |

| Measured Mass | Consistent with theoretical mass |

| Ionization Mode | ESI+ / ESI- |

Note: The theoretical mass is calculated based on the most abundant isotopes of each element.

Table of Compounds

| Compound Name |

|---|

| Marbofloxacin |

| This compound |

| 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Fragmentation Pattern Analysis

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a pivotal analytical technique used to identify the functional groups present in a molecule, thereby providing a unique "molecular fingerprint." For this compound, this method is essential for confirming its structural identity. The process involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorptions correspond to the vibrational energies of specific chemical bonds within the molecule.

The identity of this compound is definitively confirmed when its IR spectrum is identical to that of a certified reference standard. faithful-chemical.com While the specific, experimentally-derived spectrum is proprietary and typically provided with a Certificate of Analysis (CoA), the expected absorption bands can be inferred from its known chemical structure: 6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. pharmaffiliates.commolcan.com The analysis would focus on identifying characteristic peaks corresponding to the various functional groups present in the molecule.

A detailed Certificate of Analysis for this compound reference standards includes data from IR analysis, among other techniques, to provide a comprehensive characterization report. daicelpharmastandards.com

Table 1: Expected Functional Groups and Theoretical IR Absorption Ranges for this compound Note: This table is based on generally accepted ranges for functional groups and does not represent experimentally measured data for this specific compound.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch (intramolecular H-bonded) | 3200 - 2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Ketone (α,β-unsaturated) | C=O stretch | 1685 - 1665 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Amine | N-H bend | 1650 - 1580 |

| Alkyl Chains | C-H stretch | 2960 - 2850 |

| Fluoro-Aromatic | C-F stretch | 1270 - 1100 |

Chromatographic Peak Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and confirming its identity. veeprho.com These methods separate the impurity from the active pharmaceutical ingredient (Marbofloxacin) and any other related substances. researchgate.net

The confirmation of peak purity is a critical step to ensure that a single chromatographic peak corresponds to a single compound. This is often achieved using photodiode array (PDA) or mass spectrometry (MS) detectors. The analysis confirms that the spectrum is uniform across the entire peak, indicating the absence of co-eluting species. Stability-indicating methods are developed to resolve the main compound from any potential degradation products, ensuring the specificity of the analysis.

Several mixed-mode and reversed-phase HPLC methods have been developed for the analysis of marbofloxacin and its impurities, demonstrating the robustness of chromatography for this purpose. researchgate.net The identity of the impurity is confirmed when its retention time in a specific HPLC system matches that of a certified reference standard.

Table 2: Example of HPLC Conditions for the Analysis of Marbofloxacin and Related Impurities Note: The following are examples of conditions used for separating marbofloxacin and its impurities and may be adapted for specific analysis of Impurity D.

| Parameter | Condition 1 | Condition 2 |

| Column | Obelisc R, 2.1x150 mm, 5 µm | Primesep D, 4.6x150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Formic Acid Buffer | Acetonitrile and Sulfuric Acid Buffer |

| Gradient | Gradient Elution | Gradient Elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV, 270 nm | UV, 250 nm |

| Source: researchgate.net |

Elemental Analysis and Molecular Formula Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical and molecular formula of this compound.

The established molecular formula for this compound is C₁₆H₁₉FN₄O₄. pharmaffiliates.commolcan.com This corresponds to a molecular weight of approximately 350.34 g/mol . pharmaffiliates.commolcan.com Elemental analysis is performed to ensure that the experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen align with the theoretical values calculated from this formula. A close correlation between the measured and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Table 3: Elemental Composition of this compound (C₁₆H₁₉FN₄O₄)

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 54.86 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 5.47 |

| Fluorine | F | 18.998 | 1 | 18.998 | 5.42 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 15.99 |

| Oxygen | O | 15.999 | 4 | 63.996 | 18.26 |

| Total | 350.350 | 100.00 |

Analytical Methodologies for Detection, Identification, and Quantification of Marbofloxacin Impurity D

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is a systematic process that involves the careful selection and optimization of various chromatographic parameters to achieve the desired separation of Marbofloxacin (B1676072) Impurity D from the active pharmaceutical ingredient (API) and other potential impurities. researchgate.net

The choice of the stationary phase is a critical factor that dictates the selectivity and retention characteristics of the analytical method. For the analysis of marbofloxacin and its impurities, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are widely employed. researchgate.netakjournals.comgoogle.comcabidigitallibrary.org The hydrophobic nature of the C18 stationary phase provides effective retention for the moderately non-polar marbofloxacin and its related compounds. phenomenex.com

Several studies have demonstrated the successful use of C18 columns for the determination of marbofloxacin and its impurities. researchgate.netakjournals.comcabidigitallibrary.org For instance, a Vertisep® C-18 column (150 mm × 4.6 mm, 5 µm) has been utilized in an isocratic method. akjournals.comcabidigitallibrary.org Another study employed a C18 column with dimensions of 75 × 4.6 mm and a particle size of 4 µm for a gradient elution method. researchgate.net The selection of a specific C18 column often depends on the desired resolution, analysis time, and the complexity of the sample matrix.

In addition to traditional C18 columns, mixed-mode columns that combine reversed-phase with ion-exchange functionalities, such as the Obelisc R and Primesep D columns, have also been explored for the analysis of marbofloxacin and its impurities. sielc.com These columns offer unique selectivity by enabling simultaneous separation based on both hydrophobicity and ionic interactions. sielc.com The Obelisc R column, for example, is a tri-modal column with reversed-phase, cation-exchange, and anion-exchange properties. sielc.com Such columns can be particularly advantageous for separating complex mixtures containing compounds with varying polarities and charge states.

The table below summarizes various stationary phases used in the analysis of marbofloxacin and its impurities:

| Stationary Phase | Column Type | Dimensions | Particle Size | Reference |

| C18 | Reversed-Phase | 150 mm × 4.6 mm | 5 µm | akjournals.comcabidigitallibrary.org |

| C18 | Reversed-Phase | 75 mm × 4.6 mm | 4 µm | researchgate.net |

| YMC Pack ODS-AQ | Reversed-Phase | 150 mm x 4.6 mm | 5 µm | google.com |

| Obelisc R | Mixed-Mode | 2.1 × 150 mm | 5 µm | sielc.com |

| Primesep D | Mixed-Mode | 4.6 × 150 mm | 5 µm | sielc.com |

| Luna PFP | Reversed-Phase | - | - | google.com |

The composition of the mobile phase plays a pivotal role in achieving optimal separation in HPLC. Key parameters that are systematically optimized include the pH, buffer concentration, and the type and concentration of the organic modifier. sielc.com

pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like marbofloxacin and its impurities. Adjusting the pH can alter the ionization state of the analytes, thereby influencing their retention on the stationary phase. For reversed-phase chromatography of marbofloxacin, the mobile phase pH is often maintained in the acidic range. For example, a pH of 3.0, adjusted with ortho-phosphoric acid, has been successfully used. akjournals.comcabidigitallibrary.org Another method utilized a mobile phase containing 0.1% phosphoric acid. google.com

Buffer Concentration: The use of a buffer in the mobile phase helps to control the pH and improve peak shape. Common buffers used in the analysis of marbofloxacin include ammonium (B1175870) acetate (B1210297) and sodium phosphate. researchgate.netgoogle.com The concentration of the buffer needs to be optimized to provide sufficient buffering capacity without causing issues like precipitation or high backpressure.

Organic Modifier: The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used to control the elution strength of the mobile phase. google.com The proportion of the organic modifier is adjusted to achieve the desired retention times and resolution. In one method, a mobile phase consisting of acetonitrile and water in a 55:45 (v/v) ratio was used. akjournals.comcabidigitallibrary.org Another study employed a mixture of acetonitrile and an ammonium acetate solution. researchgate.net The choice between acetonitrile and methanol can also influence the selectivity of the separation.

The optimization of these mobile phase parameters is often carried out using a systematic approach, such as a one-factor-at-a-time or a multivariate design of experiments, to identify the optimal conditions for the separation of Marbofloxacin Impurity D.

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable analysis time. In such cases, gradient elution is employed. Gradient elution involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. nih.gov This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, resulting in improved resolution and shorter analysis times.

Several HPLC methods for the analysis of marbofloxacin and its impurities utilize gradient elution. researchgate.netgoogle.com For instance, a method for the simultaneous determination of marbofloxacin and other active ingredients employed a gradient elution program with a mobile phase consisting of an acetonitrile–ammonium acetate mixture. researchgate.net Another method used a gradient of acetonitrile and 0.1% phosphoric acid. google.com

A typical gradient program for the analysis of this compound might start with a lower concentration of the organic modifier to allow for the retention and separation of early-eluting impurities, followed by a gradual increase in the organic modifier concentration to elute the main component and more strongly retained impurities.

The table below provides an example of a gradient elution program used for the analysis of marbofloxacin impurities:

| Time (min) | % Acetonitrile (B) |

| 0-15 | 20 |

| 15-20 | 80 |

| 21-25 | 20 |

This is an exemplary gradient program and may need to be optimized for specific applications. google.com

The choice of detector is crucial for the sensitive and selective detection of this compound. Ultraviolet (UV) detection is the most commonly used technique for the analysis of marbofloxacin and its impurities due to the presence of a chromophore in their molecular structures. researchgate.netgoogle.comcabidigitallibrary.org

UV Detection: A fixed-wavelength UV detector is often used, with the detection wavelength set at or near the absorption maximum (λmax) of the analytes to ensure high sensitivity. For marbofloxacin, detection wavelengths such as 260 nm, 298 nm, and 306 nm have been reported. researchgate.netgoogle.comcabidigitallibrary.org

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a fixed-wavelength UV detector. A DAD can acquire the entire UV-visible spectrum of each eluting peak simultaneously. This capability is invaluable for:

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing the spectra across a single chromatographic peak. This helps to ensure that the peak corresponding to this compound is not co-eluting with other components. researchgate.net

Compound Identification: The acquired spectrum can be compared to a library of known spectra for tentative identification of impurities.

Method Development: DAD facilitates the selection of the optimal detection wavelength for all compounds of interest in a single run.

One study utilized a diode-array detector in the 200–400 nm range for the simultaneous assay of marbofloxacin and its impurities. researchgate.net

The following table summarizes the detection techniques and wavelengths used in various HPLC methods for marbofloxacin analysis:

| Detection Technique | Wavelength(s) | Reference |

| UV Detection | 298 nm | cabidigitallibrary.org |

| UV Detection | 306 nm | google.com |

| Diode Array Detection | 260 nm (detection), 200-400 nm (range) | researchgate.net |

Once an HPLC method has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides evidence that the method is reliable, accurate, and precise. cabidigitallibrary.orgsynzeal.com The validation is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). akjournals.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpaonline.com Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. ajpaonline.com

In the context of this compound, specificity is demonstrated by showing that the analytical method can separate the impurity peak from the marbofloxacin peak and any other potential impurities or excipients in the drug product. akjournals.comajpaonline.com This is typically achieved by:

Analysis of a Placebo: A solution containing all the excipients of the pharmaceutical formulation, but without the active ingredient, is injected to ensure that none of the excipients interfere with the detection of this compound. akjournals.com

Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The HPLC method must be able to resolve the peaks of the degradation products from the peak of this compound and the main drug. researchgate.net

Peak Purity Analysis: Using a Diode Array Detector, the purity of the this compound peak can be assessed to confirm that it is a single component. researchgate.net

A well-developed HPLC method will exhibit sharp, well-resolved peaks for marbofloxacin and all its impurities, including Impurity D, with no interference from the placebo or degradation products. researchgate.netakjournals.com

Method Validation Parameters

Linearity and Range

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. This parameter is fundamental for the accurate quantification of this compound. A linear relationship is typically evaluated by analyzing a series of standard solutions of the impurity at different concentrations.

The established range must demonstrate acceptable levels of linearity, accuracy, and precision. For impurity quantification, the range is generally expected to span from the limit of quantitation (LOQ) to approximately 120% or 150% of the specification limit for that impurity. The data from the linearity study is commonly analyzed using linear regression, with the correlation coefficient (r) or coefficient of determination (r²) serving as a key indicator of the quality of the fit. For impurity methods, the correlation coefficient should typically be greater than 0.99.

Table 1: Typical Linearity Parameters for Impurity Quantification

| Parameter | Typical Acceptance Criterion | Purpose |

| Concentration Levels | Minimum of 5 concentrations | To establish the relationship between concentration and response. |

| Range | From LOQ to 120% of the impurity limit | To define the interval of reliable quantification. |

| Correlation Coefficient (r) | > 0.99 | To measure the strength of the linear relationship. |

| Y-intercept | Should be close to zero | To check for systematic error or bias in the method. |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where known amounts of the this compound reference standard are added to the sample matrix (e.g., a solution of the Marbofloxacin API) and analyzed. The percentage of the added impurity that is recovered by the assay indicates the method's accuracy.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Table 2: Typical Accuracy and Precision Acceptance Criteria

| Validation Parameter | Level | Typical Acceptance Criterion |

| Accuracy | Spiked samples at different concentrations (e.g., LOQ, 100%, 120% of specification) | Recovery within 80.0% to 120.0% for impurities. |

| Precision (Repeatability) | Multiple preparations (e.g., n=6) at a target concentration | RSD ≤ 10.0% for impurities. |

| Precision (Intermediate) | Analysis on different days or by different analysts | RSD should meet pre-defined acceptance criteria, often slightly wider than for repeatability. |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These limits are crucial for impurity analysis as they define the lower boundary of the method's performance. They can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. While specific validated values for this compound are not publicly detailed in the reviewed literature, a validated UHPLC or HPLC method would require the experimental determination of these parameters to ensure it is sensitive enough for its intended purpose.

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method, robustness is tested by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

The method is considered robust if the results remain within acceptable criteria despite these minor changes.

Table 3: Parameters for Robustness Testing of an HPLC Method

| Parameter Varied | Typical Variation | Monitored Output |

| Mobile Phase pH | ± 0.2 units | Retention time, peak asymmetry, resolution |

| % Organic Solvent | ± 2% absolute | Retention time, resolution |

| Column Temperature | ± 5 °C | Retention time, peak shape |

| Flow Rate | ± 0.1 mL/min | Retention time, peak area |

| Wavelength | ± 2 nm | Peak area, sensitivity |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity, making it highly suitable for impurity profiling. A UHPLC method for Marbofloxacin would allow for efficient separation of Impurity D from the main API peak and other related substances. researchgate.net The increased sensitivity of UHPLC is particularly advantageous for detecting and quantifying impurities at very low levels, which is often required by regulatory standards. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

For unequivocal identification and trace-level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. While UV-based detection in HPLC or UHPLC is used for routine quantification, MS provides structural information based on the mass-to-charge ratio of the analyte and its fragments. This is invaluable for confirming the identity of an impurity like this compound, especially in complex matrices or when co-elution with other components is suspected. The high selectivity and sensitivity of LC-MS/MS make it an essential tool for trace analysis, capable of reaching detection limits far lower than standard UV detectors. This is critical for degradation studies or when dealing with potentially genotoxic impurities that have very low specification limits. ijprajournal.com

Chromatographic Impurity Profiling and Comparison with Reference Standards

Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. ijprajournal.comresearchgate.net In the context of Marbofloxacin, this involves developing a chromatographic method that can separate the main component from all potential impurities, including Impurity D. sielc.com

The cornerstone of accurate impurity quantification is the availability of a qualified reference standard. smolecule.com A reference standard for this compound is a highly purified sample of the compound used to identify the peak in a chromatogram (by comparing retention times) and to calculate its concentration accurately. smolecule.com Suppliers of pharmaceutical reference standards provide this compound for this purpose, enabling laboratories to perform method development, validation, and routine quality control with confidence. pharmaffiliates.com The impurity profile of each batch of Marbofloxacin API is compared against the reference standards of known impurities to ensure compliance with regulatory specifications.

Advanced Sample Preparation Techniques for Impurity Isolation

The effective isolation of impurities from the active pharmaceutical ingredient (API) is a critical step prior to their detection, identification, and quantification. For this compound, several advanced sample preparation techniques can be employed to separate it from the bulk Marbofloxacin and other related substances. These methods aim to selectively extract and concentrate the impurity, thereby enhancing the sensitivity and accuracy of subsequent analytical procedures. Key techniques applicable to the isolation of this compound include pH-controlled precipitation, solid-phase extraction (SPE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE).

pH-Controlled Precipitation and Crystallization

A fundamental yet effective technique for purifying Marbofloxacin and isolating its impurities is based on the differential solubility of the API and its related substances at specific pH values. Marbofloxacin and its impurities, being amine substances, exhibit varying basicity and solubility when subjected to salification. google.comgoogle.com This property can be exploited to selectively precipitate either the main compound or the impurities.

A patented method for producing ultrapure Marbofloxacin involves a carefully controlled pH adjustment process to remove disubstituted impurities. google.com The process begins by dispersing the crude Marbofloxacin product in water and adding a low molecular weight organic acid, such as formic acid or acetic acid, to adjust the pH to a range of 3.0 to 3.5. google.com In this acidic environment, the Marbofloxacin and its impurities dissolve. The solution is then allowed to stand for an extended period, typically up to 24 hours, during which a small quantity of flocculent material, presumably enriched with certain impurities, may precipitate and is subsequently removed by filtration. google.com The final step involves adjusting the pH of the filtrate to a range of 6.0 to 6.5 using a weak base like ammonia (B1221849) or sodium bicarbonate. google.com This shift in pH causes the highly purified Marbofloxacin to precipitate out of the solution, leaving impurities with different solubility characteristics behind in the filtrate. google.com The resulting ultrapure Marbofloxacin is then collected by filtration and dried. google.com

Another patented purification process describes adjusting the pH to a range of 5.0 to 5.3 and then to a range of 6.8 to 7.4 to effectively remove dimeric impurities. google.com These methods can achieve a purity of at least 99.5% for Marbofloxacin, with dimeric impurities reduced to less than 0.01%. google.com

Below is a data table summarizing the findings from a study on the purification of Marbofloxacin using a pH adjustment method. google.com

| Parameter | Value/Description |

| Starting Material | 40g Marbofloxacin crude product |

| Dispersion Medium | 500mL H₂O |

| Acidification Agent | Acetic Acid (approx. 10mL) |

| Initial pH | 3.5 |

| Standing Time | 12 hours |

| Precipitation Agent | Ammoniacal liquor |

| Final pH | 6.0 |

| Final Treatment | Cooled to 0°C in a cryosel bath |

| Yield of Ultrapure Marbofloxacin | 36.5g |

| Impurity Detection (HPLC/MS) | Disubstituted impurity not detected |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. It operates by partitioning analytes between a solid sorbent and a liquid mobile phase. frontiersin.org For the isolation of this compound, a mixed-mode SPE cartridge, which possesses both reversed-phase and ion-exchange properties, could be particularly effective. sielc.com For instance, a strong cation exchanger (SCX) can be used for the "Catch and Release" purification of amines.

The general procedure involves:

Conditioning: The SPE sorbent is conditioned with a solvent like methanol, followed by water or a buffer to activate the stationary phase. researchgate.net

Loading: The sample, dissolved in a suitable solvent, is passed through the sorbent bed. Marbofloxacin and its impurities will be retained on the sorbent based on their affinity.

Washing: The sorbent is washed with a specific solvent to remove interfering substances while ensuring the analytes of interest remain bound.

Elution: A different solvent or a solvent with a modified pH is used to disrupt the interactions between the analytes and the sorbent, allowing for their selective elution and collection.

The choice of sorbent (e.g., C18, polymeric, mixed-mode) and the composition of the loading, washing, and elution solvents are critical for achieving a successful separation of this compound. sielc.comphenomenex.com Electric field-assisted SPE (E-SPE) is an emerging variation that can enhance the extraction efficiency of ionic compounds like Marbofloxacin by applying an electric field across the SPE cartridge. researchgate.net

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures (50-200°C) and pressures (1500-2000 psi) to extract analytes from solid or semi-solid samples. epa.govcsic.es These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration into the sample matrix. mdpi.com

For isolating this compound from a solid drug substance, PLE could be advantageous. The process involves:

Packing the sample into an extraction cell.

Heating the cell and pumping a selected solvent (or a mixture of solvents) through it under high pressure. epa.gov

The elevated temperature and pressure decrease the viscosity of the solvent and increase the solubility of the analytes, leading to a rapid and thorough extraction. mdpi.com

A key advantage of PLE is the ability to perform in-cell cleanup by layering different sorbents within the extraction cell, which can simultaneously extract the target compounds and remove interferences. csic.es The choice of solvent, temperature, pressure, and the number of extraction cycles are parameters that must be optimized for the specific application. mdpi.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ajgreenchem.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. researchgate.net

Supercritical CO₂ is non-polar and is particularly effective for extracting non-polar to moderately polar compounds. ajgreenchem.com To extract more polar compounds like Marbofloxacin and its impurities, a polar co-solvent (modifier) such as methanol or ethanol (B145695) is typically added to the CO₂. scirp.org The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure, temperature, and the percentage of the co-solvent. ajgreenchem.com This selectivity makes SFE a powerful tool for isolating specific impurities. The process is also advantageous as the CO₂ can be easily removed from the extract by depressurization, leaving a solvent-free product. ajgreenchem.com While SFE has been shown to be effective for extracting fluoroquinolones from various matrices, its application would need to be optimized for the specific separation of this compound from the API. nih.gov

Control Strategies and Minimization of Marbofloxacin Impurity D in Pharmaceutical Manufacturing

Process Optimization for Impurity Reduction During Synthesis

The most effective strategy for controlling impurities is to prevent their formation during the API synthesis. This involves a deep understanding of the reaction mechanism and the impact of various process parameters on the formation of side products, including Marbofloxacin (B1676072) Impurity D. nih.gov

Modification of Reaction Parameters

The synthesis of marbofloxacin is a multi-step process that often involves the formation of the quinolone core, followed by key reactions such as cyclization and hydrolysis. google.comgoogle.com The conditions under which these reactions are performed are critical for controlling the impurity profile.

Research into the synthesis of marbofloxacin and related fluoroquinolones highlights several key parameters that must be optimized:

Temperature and Reaction Time: In synthetic steps, such as the substitution of the fluorine atom at position 8 with a hydroxyl group, precise control of temperature and duration is crucial. For instance, patent literature describes conducting such reactions at temperatures between 60°C and 120°C for 1 to 20 hours. google.com Deviation from the optimal range can lead to incomplete reactions or the formation of degradation products and other side products.

pH Control: The pH of the reaction mixture is a critical parameter. During the synthesis and subsequent work-up steps, maintaining the pH within a specified range can prevent the formation of certain impurities. For example, after a key synthetic step, the excess hydroxide (B78521) is neutralized by the careful addition of an acid. epo.org Improper pH control can lead to the degradation of the desired product or the formation of unwanted isomers or related substances.

Reagent Stoichiometry: The molar ratio of reactants is another vital parameter. Using a significant excess of one reagent may drive the reaction to completion but can also increase the likelihood of side reactions, leading to the formation of impurities like dimers or other derivatives. google.com Optimizing the ratio of reactants, such as the intermediate compound to formaldehyde (B43269) and formic acid in the cyclization step, is essential for maximizing yield and minimizing by-products. google.com

| Parameter | Specified Range/Condition | Rationale for Control | Reference |

|---|---|---|---|

| Reaction Temperature | 60°C - 120°C | To ensure reaction completion while minimizing thermal degradation and side-product formation. | google.com |

| Reaction Time | 1 - 20 hours (step-dependent) | To maximize the conversion of intermediates to the desired product without promoting impurity formation. | google.com |

| pH Adjustment (Neutralization) | Addition of acids like formic or acetic acid post-reaction | To neutralize excess base and stabilize the product, preventing base-catalyzed degradation. | epo.org |

Selection of Raw Materials and Reagents

The purity of the starting materials and reagents used in the synthesis of marbofloxacin is fundamental to controlling the final impurity profile. ijpsjournal.com Impurities present in the raw materials can be carried through the synthetic process and may even react to form new, unexpected impurities. nih.gov

Key considerations include:

Purity of Starting Materials: The synthesis of marbofloxacin often begins with precursors like 2,3,4,5-tetrafluorobenzoic acid. google.com The presence of isomeric or other related impurities in this starting material can lead to the formation of corresponding impurities in the final API. Therefore, stringent quality control and specification setting for all raw materials are necessary.

Quality of Reagents and Solvents: Reagents used in critical steps, such as amination, cyclization, and hydrolysis, must be of high purity. google.com Solvents should be free from contaminants that could interfere with the reaction or degrade the product. For example, residual water or other nucleophiles in a solvent could lead to unwanted side reactions.

Purification and Isolation Techniques for Impurity Removal

Even with a highly optimized synthesis, the formation of some impurities is often unavoidable. Therefore, robust purification techniques are required to remove impurities like Marbofloxacin Impurity D from the crude product to meet the specifications required by pharmacopoeias. daicelpharmastandards.com

Crystallization Processes

Crystallization is a powerful technique for purifying APIs. For marbofloxacin, a pH-dependent crystallization or precipitation method has proven effective in removing certain impurities, particularly those with different acidic or basic properties compared to the main compound. google.comgoogle.com

The process generally involves:

Dissolution: The crude marbofloxacin is dissolved in an aqueous solution, and the pH is adjusted to an acidic range (e.g., pH 3.0-3.5) using an organic acid like formic or acetic acid. google.com In this acidic environment, the marbofloxacin and some impurities are soluble.

Impurity Removal: The solution may be allowed to stand for a period (e.g., 24 hours), during which less soluble impurities may precipitate and can be removed by filtration. google.com

Precipitation of Pure Product: A base, such as an alkali metal hydroxide, is then added to the filtrate to adjust the pH to a weakly acidic or neutral range (e.g., pH 6.0-7.4). epo.orggoogle.com At this pH, the solubility of marbofloxacin decreases significantly, causing it to precipitate out of the solution as a high-purity solid, while more soluble impurities remain in the mother liquor.

This technique is particularly effective for removing dimeric impurities, which can be problematic during the manufacturing and storage of marbofloxacin solutions. google.com

| Step | pH Range | Reagents Used | Purpose | Reference |

|---|---|---|---|---|

| Dissolution of Crude Product | 3.0 - 3.5 | Organic acids (e.g., formic acid, acetic acid) | To dissolve marbofloxacin and filter out insoluble matter. | google.com |

| Precipitation of Pure Marbofloxacin | 6.0 - 6.5 | Weak base | To precipitate high-purity marbofloxacin, leaving soluble impurities behind. | google.com |

| Alternative Precipitation pH | 6.8 - 7.4 | Alkali metal hydroxide (e.g., sodium hydroxide) | To precipitate the product after acidic dissolution and filtration. | epo.org |

Preparative Chromatography

For impurities that are structurally very similar to the API and difficult to remove by crystallization, preparative high-performance liquid chromatography (HPLC) is a highly effective, albeit more costly, purification method. google.comsilicycle.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

While specific preparative HPLC conditions for removing this compound are proprietary, analytical HPLC methods developed for impurity profiling provide a strong basis for designing a preparative-scale process. sielc.com These analytical methods are designed to achieve maximum separation between marbofloxacin and all its known impurities, including Impurity D.

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Obelisc R (mixed-mode) | Primesep D (mixed-mode) | sielc.com |

| Mobile Phase (Organic) | Acetonitrile (B52724) (Gradient) | Acetonitrile (Gradient) | sielc.com |

| Mobile Phase (Aqueous) | Formic Acid (Gradient) | Sulfuric Acid (0.1%) | sielc.com |

| Detection (UV) | 270 nm | 250 nm | sielc.com |

By scaling up such analytical methods—using larger columns, higher flow rates, and optimized gradient profiles—it is possible to isolate fractions containing pure marbofloxacin, effectively removing Impurity D.

Stability Enhancement and Storage Condition Considerations

Controlling impurities is not limited to the synthesis and purification stages; it extends throughout the shelf life of the API and the finished drug product. daicelpharmastandards.com Marbofloxacin, like many fluoroquinolones, is susceptible to degradation under certain environmental conditions, which can lead to the formation of impurities, including potentially Impurity D. nih.govresearchgate.net

Forced degradation studies are performed to understand the stability of a drug substance under stress conditions such as light, heat, humidity, acid, and base. researchgate.net Research on marbofloxacin has shown:

Photostability: Marbofloxacin is susceptible to photochemical degradation. nih.govacs.org Studies have demonstrated that exposure to solar light can lead to the complete degradation of marbofloxacin in aqueous solutions within an hour, following first-order kinetics. acs.orgresearchgate.net The degradation involves the homolytic cleavage of the tetrahydrooxadiazine moiety. nih.gov This highlights the critical need to protect marbofloxacin API and its formulations from light during manufacturing and storage.

pH and Oxidative Stability: The rate of degradation can be influenced by pH. nih.gov Forced degradation studies also test susceptibility to acid, alkaline, and oxidative stress. researchgate.net While marbofloxacin shows some stability, significant degradation can occur under harsh conditions, necessitating control over the pH of liquid formulations and protection from oxidative environments. researchgate.net

Therefore, to prevent the formation of degradant impurities, storage conditions must be carefully controlled. This typically includes storing the API and finished product in well-closed, light-resistant containers at controlled room temperature, and ensuring that any liquid formulations are buffered to an optimal pH for stability.

Quality by Design (QbD) Principles in Impurity Control

The proactive control of impurities is a cornerstone of modern pharmaceutical manufacturing, ensuring the safety, quality, and efficacy of the final drug product. pharmaknowledgeforum.com Quality by Design (QbD) provides a systematic and scientific framework for building quality into the manufacturing process from the outset, rather than relying on end-product testing. freyrsolutions.commdpi.com This approach is particularly valuable for managing process-related impurities like this compound. By thoroughly understanding the manufacturing process, QbD facilitates the development of robust control strategies that minimize impurity formation to ensure the final product consistently meets all quality standards. freyrsolutions.combrieflands.com

The implementation of QbD involves defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug product. mdpi.commfds.go.kr From there, a risk-based approach is used to identify Critical Material Attributes (CMAs) of the raw materials and Critical Process Parameters (CPPs) of the manufacturing process that could impact the CQAs. brieflands.com Through systematic experimentation, often using Design of Experiments (DoE), a "design space" is established. mfds.go.krchromatographyonline.com Operating within this multidimensional space of input variables and process parameters provides assurance of product quality. mfds.go.kr

Defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

For a Marbofloxacin drug product, the QTPP would predefine its quality characteristics, including identity, assay, and purity. A key CQA directly related to purity is the level of specific impurities. The presence of this compound, a process-related impurity, must be strictly controlled to a level that is demonstrated to be safe and does not impact the efficacy or stability of the drug product. daicelpharmastandards.comsynzeal.com Therefore, a CQA for the Marbofloxacin active pharmaceutical ingredient (API) would be "this compound level ≤ X%," where X is the regulatory acceptance limit.

Risk Assessment: Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)

A crucial step in the QbD approach is to conduct a risk assessment to identify which material attributes and process parameters are most likely to influence the formation of this compound. pharmaknowledgeforum.com The formation of dimeric impurities in fluoroquinolones can be linked to the quality of starting materials and specific reaction conditions. google.com For Marbofloxacin, the reaction of 6,7,8-Trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-methylpiperazine is a key synthetic step. Impurities in the N-methylpiperazine, such as piperazine (B1678402) itself, can lead to the formation of dimeric impurities. google.com

A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), helps to prioritize the parameters that require further investigation. mfds.go.kr

Table 1: Illustrative Risk Assessment for the Formation of this compound

| Potential Critical Parameter | Potential Failure Mode (Cause of Impurity Formation) | Potential Effect | Severity (S) | Probability (P) | Detectability (D) | Risk Priority Number (RPN) (S x P x D) |

|---|---|---|---|---|---|---|

| CMA: Purity of N-methylpiperazine | Presence of piperazine as an impurity | Increased formation of dimeric impurities, including Impurity D | 9 | 7 | 4 | 252 |

| CPP: Reaction Temperature | High temperatures promoting side reactions | Increased formation of Impurity D and other degradation products | 8 | 6 | 2 | 96 |

| CPP: Reaction Time | Extended reaction time allowing for side product formation | Increased levels of Impurity D | 7 | 5 | 2 | 70 |

| CPP: pH of Reaction Mixture | Sub-optimal pH favoring impurity formation pathways | Increased formation of Impurity D | 7 | 4 | 3 | 84 |

| CPP: Molar Ratio of Reactants | Excess of one reactant leading to alternative reaction pathways | Increased formation of Impurity D | 6 | 5 | 3 | 90 |

This table is for illustrative purposes. The RPN scores are hypothetical and would be determined based on prior knowledge and experimental data.

Based on the risk assessment, the purity of N-methylpiperazine and the reaction temperature are identified as high-risk parameters that require further study to establish a control strategy.

Design Space and Control Strategy

Following risk assessment, Design of Experiments (DoE) is employed to systematically study the effects of the identified CPPs and CMAs on the formation of this compound. chromatographyonline.com A central composite or Box-Behnken design could be used to explore the relationship between factors like temperature, reaction time, and reactant ratios, and their impact on the final impurity level. researchgate.netnih.gov

Table 2: Example Design of Experiments (DoE) Layout

| Run | Factor 1: Temperature (°C) | Factor 2: Time (hours) | Response: this compound (%) |

|---|---|---|---|

| 1 | 80 (-1) | 4 (-1) | [Result] |

| 2 | 110 (+1) | 4 (-1) | [Result] |

| 3 | 80 (-1) | 8 (+1) | [Result] |

| 4 | 110 (+1) | 8 (+1) | [Result] |

| 5 | 95 (0) | 6 (0) | [Result] |

| 6 | 95 (0) | 6 (0) | [Result] |

| 7 | 95 (0) | 6 (0) | [Result] |

This table illustrates a simplified factorial design. The [Result] would be the measured percentage of Impurity D from each experimental run.

The data from these experiments are used to create a mathematical model that defines the design space—the multidimensional combination of process parameters that has been demonstrated to provide assurance of quality. mfds.go.kr

The final control strategy for this compound would integrate these QbD principles:

Material Specifications: Implementing stringent quality controls on incoming raw materials, particularly for the purity of N-methylpiperazine, to limit the presence of precursors that form dimeric impurities. freyrsolutions.com

Process Controls: Operating the synthesis reaction within the established design space for critical process parameters like temperature and reaction time to ensure minimal formation of Impurity D. mfds.go.kr This may involve real-time monitoring to allow for immediate adjustments. freyrsolutions.com

Purification Procedures: Developing and validating purification steps, such as crystallization with precise pH control, which has been shown to be effective in removing similar impurities from Marbofloxacin. pharmaknowledgeforum.comgoogle.com

Analytical Testing: Utilizing a validated, stability-indicating analytical method (e.g., RP-HPLC) for in-process checks and final release testing to confirm that the level of this compound is below the accepted threshold. synzeal.comijpsr.com

By embedding this scientific understanding and risk-based control into the manufacturing process, the QbD approach ensures a consistent and high-quality Marbofloxacin product with minimal levels of Impurity D.

Regulatory Framework and Pharmaceutical Quality Assurance Pertinent to Marbofloxacin Impurity D

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines for the control of impurities in drug substances and products. premier-research.com As Marbofloxacin (B1676072) is a veterinary antibiotic, the principles of the ICH are largely mirrored by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH). europa.eueuropa.eu The core principles for impurity control, however, remain consistent.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org This guideline is not intended for the clinical research stage but applies to registration applications. ich.org It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org

Organic Impurities: These can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. ich.org

Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals. europa.euich.org

Residual Solvents: These are inorganic or organic liquids used during the synthesis process. ich.org

The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. premier-research.comich.org For impurities found in batches manufactured by the proposed commercial process, the specification for the new drug substance should include a list of these impurities, which are referred to as "specified impurities". europa.euich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data derived from ICH Q3A(R2) guidelines. pharmtech.com |

Complementary to ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eueuropa.eu Its scope is limited to degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.euich.org Impurities already present in the drug substance are not the primary focus unless they are also degradation products. ich.org

The guidance requires a summary of the degradation products observed during the manufacturing and/or stability studies of the new drug product. europa.eu This summary should be based on a scientific understanding of potential degradation pathways. ich.org Similar to Q3A(R2), Q3B(R2) sets thresholds for reporting, identifying, and qualifying degradation products. premier-research.com The level of any degradation product is considered qualified if it was present in a new drug product batch that was adequately tested in safety and/or clinical studies. ich.org

The ICH Q1A(R2) guideline defines the stability data package required for a registration application. ich.org The purpose of stability testing is to provide evidence of how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.orgeuropa.eu This testing is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions. ich.orgeuropa.eu

Stability studies are essential for identifying potential degradation products, such as Marbofloxacin Impurity D, that may form during storage. ich.org The guideline specifies conditions for long-term, intermediate, and accelerated stability studies. slideshare.netmemmert.com Data from these studies on at least three primary batches are required for submission, and these studies help predict which impurities are likely to occur in the commercial product. europa.eu The specifications for degradation products are further detailed in ICH Q3A and Q6A. ich.org

Table 2: General Stability Testing Conditions per ICH Q1A(R2)

| Study | Storage Condition | Minimum Time Period at Submission |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Data derived from ICH Q1A(R2) guidelines. europa.eumemmert.com |

ICH Q3B (R2): Impurities in New Drug Products

Pharmacopeial Standards and Monographs (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards for drug substances and products. These standards include monographs that list tests, procedures, and acceptance criteria for quality control. For Marbofloxacin, the Ph. Eur. monograph includes specific tests for related substances, listing known impurities. lgcstandards.commyshopify.com

This compound is a specified impurity in the European Pharmacopoeia. pharmaffiliates.comaquigenbio.comsigmaaldrich.com Pharmacopoeias provide chemical reference substances (CRS) or reference standards (RS) for these specified impurities to ensure that analytical laboratories can accurately identify and quantify them. myshopify.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a wide range of these reference standards, including those for Marbofloxacin and its impurities. edqm.eu

Table 3: Profile of this compound

| Attribute | Details | Source(s) |

| Chemical Name | 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | pharmaffiliates.comaquigenbio.com |

| CAS Number | 117380-92-4 | pharmaffiliates.comaquigenbio.com |

| Molecular Formula | C₁₆H₁₉FN₄O₄ | pharmaffiliates.comaquigenbio.com |

| Molecular Weight | 350.34 g/mol | pharmaffiliates.com |

| Pharmacopeial Listing | European Pharmacopoeia (EP) Impurity D | aquigenbio.comsigmaaldrich.com |

Impact on Abbreviated New Drug Applications (ANDA) and Marketing Authorisation Submissions

The control and justification of impurities are critical components of Abbreviated New Drug Applications (ANDAs) for generic drugs and other marketing authorisation submissions. who.int Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance on impurity limits in generic drug products. fda.gov Failure to adequately address impurities can lead to significant delays or even a Refuse-to-Receive (RTR) decision for an ANDA. contractpharma.com

For a generic product, the impurity profile must be compared to that of the Reference Listed Drug (RLD). fda.gov A degradation product in a generic drug is generally considered qualified if its level is similar to or less than the level observed in the RLD. fda.gov If a new impurity is found or an existing impurity is present at a higher level than in the RLD, extensive qualification studies may be required. fda.gov

Deficiencies commonly cited by the FDA that lead to an RTR decision include:

Failing to justify proposed limits for specified identified impurities that are above the qualification threshold. contractpharma.com

Proposing limits for unknown impurities that are above the identification threshold without proper justification. contractpharma.com

Therefore, for a drug containing Marbofloxacin, any ANDA or marketing application must include a thorough analysis of this compound, justify its acceptance criteria based on ICH/VICH thresholds and comparison to the RLD, and use a qualified reference standard for its analysis to ensure a successful regulatory review. aquigenbio.comsynzeal.comfda.gov

Future Research Directions and Emerging Methodologies for Marbofloxacin Impurity D

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate quantification of impurities, even at trace levels, is essential for ensuring the quality of active pharmaceutical ingredients (APIs). While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are widely used, future research is centered on adopting more advanced technologies to enhance sensitivity and specificity for impurities like Marbofloxacin (B1676072) Impurity D. researchgate.netakjournals.com

Emerging analytical technologies are moving beyond conventional techniques to offer lower detection limits and greater structural elucidation capabilities. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) represents a significant leap forward. ptfarm.placs.org This combination allows for faster analysis times and the additional resolution needed to detect and identify impurities of interest. acs.org For complex matrices, techniques like short-column LC-MS/MS are being developed for the simultaneous detection of multiple quinolone antibiotics and their byproducts. acs.org

Furthermore, novel quantitative NMR (qNMR) methods are being explored. These techniques can simultaneously determine the identity and quantity of a substance, offering a powerful tool for characterizing impurities without the need for identical reference standards for each component. researchgate.net Electrochemical sensors, another area of development, promise rapid and highly sensitive detection of marbofloxacin and potentially its impurities in various samples. acs.org

Table 1: Comparison of Analytical Technologies for Impurity Analysis

| Technology | Principle | Advantages for Impurity D Analysis | Limitations |

| HPLC-UV | Chromatographic separation followed by UV-light absorption detection. researchgate.net | Robust, widely available, good for routine quality control. akjournals.com | Limited sensitivity and specificity for trace impurities; may require specific reference standards. |

| UHPLC-MS/MS | Faster separation with smaller particles, coupled to mass spectrometry for mass-based detection and fragmentation analysis. ptfarm.pl | High sensitivity, high specificity, structural information, faster run times. ptfarm.placs.org | Higher equipment cost and complexity. |

| qNMR | Uses the principle that NMR signal intensity is directly proportional to the number of atomic nuclei. researchgate.net | Highly accurate and precise, does not require a specific reference standard for the impurity, provides structural confirmation. researchgate.net | Lower sensitivity compared to MS, higher equipment cost. |

| Electrochemical Sensors | Measures the change in electrical properties (e.g., current) when the target analyte interacts with an electrode surface. acs.org | High sensitivity, potential for portability and real-time analysis. | Susceptible to matrix interference, may require specific sensor development. |

Computational Chemistry Approaches for Predicting Impurity Formation

Computational chemistry is emerging as a powerful predictive tool in pharmaceutical development, enabling researchers to anticipate the formation of impurities before they arise in the lab. scielo.brmdpi.com By modeling molecular structures and reaction pathways, these in silico techniques can provide critical insights into the stability and reactivity of molecules like marbofloxacin. scielo.br

Methods such as Density Functional Theory (DFT) can be used to calculate the properties and energies of molecules, helping to understand degradation mechanisms. scielo.br By mapping the electrostatic potential and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), scientists can identify the most reactive sites on the marbofloxacin molecule, predicting where degradation or side reactions are likely to occur to form impurities like Impurity D. scielo.brmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the chemical structure of fluoroquinolones with their degradation capabilities. mdpi.comresearchgate.net These models can help in designing manufacturing processes that minimize impurity formation by avoiding conditions that favor degradation pathways. mdpi.com This predictive power allows for a more proactive approach to impurity control, reducing the time and cost associated with experimental process optimization. wisdomlib.org

Green Chemistry Principles in Impurity Mitigation

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable and environmentally friendly manufacturing processes. ewadirect.comispe.org This approach is directly relevant to impurity mitigation, as it focuses on designing processes that prevent waste and avoid the use of hazardous substances from the outset. wisdomlib.orgtotalpharmaceuticaltopics.com

One of the core tenets of green chemistry is the use of safer, more benign solvents. ispe.org Research into the synthesis of marbofloxacin and other pharmaceuticals is exploring the replacement of traditional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. totalpharmaceuticaltopics.comresearchgate.nettandfonline.com This not only reduces environmental impact but can also alter reaction pathways, potentially minimizing the formation of specific impurities. For example, a method for evaluating marbofloxacin tablets has been developed using a greener mobile phase of water, acetic acid, and ethanol. researchgate.net

Another key principle is maximizing atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ewadirect.com This inherently reduces the generation of by-products and impurities. By optimizing reaction conditions, such as temperature and pressure, and using highly selective catalysts, the formation of undesired side products like Impurity D can be significantly reduced. wisdomlib.orgtandfonline.com This proactive approach aligns with regulatory goals of building quality into the product through process design. totalpharmaceuticaltopics.com

Automated and High-Throughput Impurity Analysis

To keep pace with manufacturing demands, quality control laboratories require methods that are not only accurate but also fast and efficient. Automated and high-throughput screening (HTS) techniques are revolutionizing impurity analysis by enabling the rapid testing of a large number of samples. solubilityofthings.com

Automated systems for HPLC and UHPLC can handle sample preparation, injection, and data analysis with minimal human intervention. seal-analytical.com This increases sample throughput, improves consistency, and allows analytical scientists to focus on more complex tasks. seal-analytical.comacdlabs.com For instance, high-throughput LC-MS methods have been developed to confirm the identity and purity of hundreds of thousands of samples per year in a highly automated fashion. europeanpharmaceuticalreview.com

These systems are crucial during process development and manufacturing, where numerous batches must be tested to ensure consistency and quality. By integrating robotics and advanced data processing software, HTS allows for the rapid screening of compounds against various conditions, which can help in identifying process parameters that minimize the formation of Impurity D. solubilityofthings.comnih.gov

Table 2: Comparison of Manual vs. Automated Impurity Analysis

| Parameter | Manual Analysis | Automated/High-Throughput Analysis |

| Sample Throughput | Low to moderate | High to very high. europeanpharmaceuticalreview.com |

| Analysis Time per Sample | Longer | Significantly shorter. oup.com |

| Human Intervention | High | Minimal. solubilityofthings.com |

| Consistency & Reproducibility | Prone to human error | High. seal-analytical.com |

| Data Management | Manual data entry and processing | Integrated and automated data capture and analysis. acdlabs.comeuropeanpharmaceuticalreview.com |

| Suitability | Basic research, low sample load | Process development, routine QC, large-scale screening. europeanpharmaceuticalreview.comnih.gov |

Ongoing Research into Dimeric and Other Complex Impurities Associated with Fluoroquinolones

Beyond well-characterized impurities like Impurity D, research is also focusing on the identification and characterization of more complex structures, such as dimers. A "Marbofloxacin Dimer" has been noted as a potential related substance, indicating that two marbofloxacin molecules can react to form a larger entity. synzeal.com